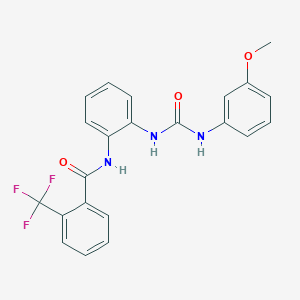
N-(2-(3-(3-methoxyphenyl)ureido)phenyl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-(3-methoxyphenyl)ureido)phenyl)-2-(trifluoromethyl)benzamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which are used to target B-cell malignancies.
科学的研究の応用
Supramolecular Chemistry
Research on compounds structurally related to N-(2-(3-(3-methoxyphenyl)ureido)phenyl)-2-(trifluoromethyl)benzamide has led to the discovery of new supramolecular packing motifs. For instance, the structure of N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide demonstrates aryl rings self-assembled into a π-stack surrounded by a triple helical network of hydrogen bonds, suggesting a novel mode of organization for certain columnar liquid crystals (Lightfoot, Mair, Pritchard, & Warren, 1999).
Radiolabeling and Imaging
Derivatives of the focal compound have been radiolabeled for potential use in imaging. The introduction of deuterium and tritium into related compounds has been explored, with the radiolabeled versions offering significant molar radioactivities, suggesting their application in molecular imaging and diagnostics (Shevchenko, Nagaev, & Myasoedov, 2014).
Molecular Structure and Antioxidant Activity
The molecular structure and antioxidant activity of novel derivatives have been investigated, combining experimental methods with theoretical approaches such as DFT calculations. These studies highlight the potential of such compounds in understanding antioxidant mechanisms and designing new antioxidants (Demir et al., 2015).
Antipathogenic and Corrosion Inhibition
New thiourea derivatives of benzamides, including those with structural similarities to the compound , exhibit antipathogenic activity against bacteria capable of forming biofilms, indicating their potential as novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011). Additionally, N-phenyl-benzamides have been studied for their corrosion inhibition properties on mild steel in acidic environments, demonstrating the chemical versatility and applicability of these compounds in industrial settings (Mishra et al., 2018).
Pharmacological Activities
While avoiding details on drug use and side effects, it is noteworthy that research has also touched on the synthesis and pharmacological activities of benzamide derivatives, exploring their enzyme inhibition capabilities and potential therapeutic applications (Abbasi et al., 2014).
作用機序
将来の方向性
特性
IUPAC Name |
N-[2-[(3-methoxyphenyl)carbamoylamino]phenyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O3/c1-31-15-8-6-7-14(13-15)26-21(30)28-19-12-5-4-11-18(19)27-20(29)16-9-2-3-10-17(16)22(23,24)25/h2-13H,1H3,(H,27,29)(H2,26,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTXHVQGNCAITC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2518233.png)
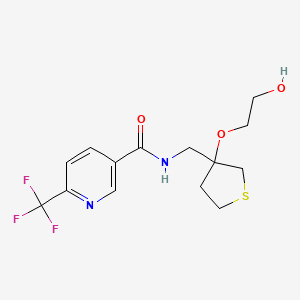
![N-(4-chlorophenyl)-4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B2518240.png)
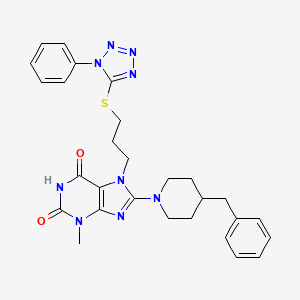
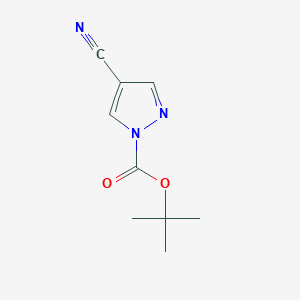
![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2518243.png)
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(1H-indol-3-yl)prop-2-enamide](/img/structure/B2518244.png)
![N-[2-[4-(Cyanomethyl)phenoxy]ethyl]prop-2-enamide](/img/structure/B2518245.png)
![2-[4-(3-Amino-2-hydroxypropoxy)phenyl]acetic acid;hydrochloride](/img/structure/B2518249.png)

![2-[[(3aS,6aS)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl]sulfanyl]acetic acid](/img/structure/B2518251.png)
![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2518252.png)
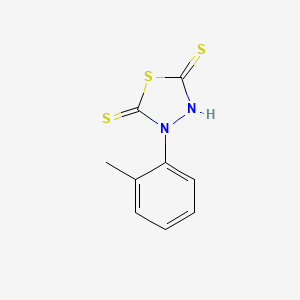
![[3-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyano-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2518254.png)
